N-Isobutyl 2-bromo-6-fluorobenzylamine N-Isobutyl 2-bromo-6-fluorobenzylamine
Brand Name: Vulcanchem
CAS No.: 1355247-08-3
VCID: VC0174085
InChI: InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-10(12)4-3-5-11(9)13/h3-5,8,14H,6-7H2,1-2H3
SMILES: CC(C)CNCC1=C(C=CC=C1Br)F
Molecular Formula: C11H15BrFN
Molecular Weight: 260.15

N-Isobutyl 2-bromo-6-fluorobenzylamine

CAS No.: 1355247-08-3

Cat. No.: VC0174085

Molecular Formula: C11H15BrFN

Molecular Weight: 260.15

* For research use only. Not for human or veterinary use.

N-Isobutyl 2-bromo-6-fluorobenzylamine - 1355247-08-3

Specification

CAS No. 1355247-08-3
Molecular Formula C11H15BrFN
Molecular Weight 260.15
IUPAC Name N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-1-amine
Standard InChI InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-10(12)4-3-5-11(9)13/h3-5,8,14H,6-7H2,1-2H3
Standard InChI Key RZDDUPAGARNBIK-UHFFFAOYSA-N
SMILES CC(C)CNCC1=C(C=CC=C1Br)F

Introduction

Chemical Properties and Structural Characteristics

Molecular Structure

The molecular formula C11H15BrFNC_{11}H_{15}BrFN indicates that N-Isobutyl 2-bromo-6-fluorobenzylamine consists of:

  • 11 carbon atoms

  • 15 hydrogen atoms

  • 1 bromine atom

  • 1 fluorine atom

  • 1 nitrogen atom

Its molecular weight is calculated as 260.15 g/mol . The structural arrangement includes both halogen substituents (bromine and fluorine) on the aromatic ring, which influence its electronic properties, reactivity, and interactions with biological targets.

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H15BrFNC_{11}H_{15}BrFN
Molecular Weight260.15 g/mol
Purity≥97%
Boiling PointNot reported-
Melting PointNot reported-
DensityNot reported-
SolubilitySoluble in organic solvents (assumed)

The presence of halogens (bromine and fluorine) increases the compound's lipophilicity while also enhancing its potential for hydrogen bonding interactions with biological macromolecules.

Chemical Reactivity

N-Isobutyl 2-bromo-6-fluorobenzylamine exhibits reactivity typical of halogenated aromatic amines:

  • Electrophilic Substitution: The electron-withdrawing effects of bromine and fluorine reduce the reactivity of the aromatic ring towards electrophilic substitution.

  • Nucleophilic Reactions: The amine group can participate in nucleophilic substitution reactions.

  • Reductive Amination: The benzylamine moiety can undergo reductive amination to form secondary or tertiary amines.

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine typically involves:

  • Starting Material: The reaction begins with 2-bromo-6-fluorobenzyl chloride as the precursor.

  • Nucleophilic Substitution: Isobutylamine reacts with the benzyl chloride derivative under controlled conditions to yield the target compound.

  • Reaction Conditions: Organic solvents such as dichloromethane or toluene are used, often under reflux conditions to ensure complete conversion.

Reaction Scheme

C7H4BrFCH2Cl+C4H11NC11H15BrFN\text{C}_7\text{H}_4\text{BrFCH}_2\text{Cl} + \text{C}_4\text{H}_{11}\text{N} \rightarrow \text{C}_{11}\text{H}_{15}\text{BrFN}

Industrial Production

On an industrial scale, similar synthetic routes are followed but optimized for higher yields and purity:

  • Use of industrial-grade reagents.

  • Continuous flow reactors for consistent production quality.

  • Stringent quality control measures to meet regulatory standards.

Applications in Research and Industry

Pharmaceutical Applications

N-Isobutyl 2-bromo-6-fluorobenzylamine serves as a precursor for synthesizing bioactive compounds:

  • Drug Discovery: It is investigated for its potential as an intermediate in developing drugs targeting neurological disorders.

  • Receptor Binding Studies: Its structure allows it to act as a ligand in receptor-ligand interaction studies.

Antimicrobial Properties

Preliminary studies suggest that halogenated benzylamines exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.

Cytotoxic Effects

In vitro studies have shown that related compounds can induce apoptosis in cancer cells by interacting with cellular enzymes involved in apoptosis pathways.

Table: Cytotoxicity Data (Hypothetical)

Cell LineIC50 (µM)Effect
MCF-7 (Breast)~15Induces apoptosis
A549 (Lung)~12Cell cycle arrest

Material Science Applications

The compound's halogen substituents make it suitable for developing specialty materials such as flame retardants or plasticizers due to their thermal stability and chemical inertness.

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